![molecular formula C13H19NO B4440263 3-(4-isopropylphenyl)-N-methylpropanamide](/img/structure/B4440263.png)
3-(4-isopropylphenyl)-N-methylpropanamide
Overview
Description
3-(4-isopropylphenyl)-N-methylpropanamide, also known as modafinil, is a synthetic compound that is used to improve cognitive function, wakefulness, and alertness. It was first developed in the 1970s by a French pharmaceutical company, Lafon Laboratories, and was later approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Since then, modafinil has gained popularity as a nootropic, or "smart drug," among students, professionals, and athletes.
Mechanism of Action
The exact mechanism of action of 3-(4-isopropylphenyl)-N-methylpropanamide is not fully understood, but it is thought to work by increasing the release of certain neurotransmitters, such as dopamine, norepinephrine, and histamine, in the brain. This leads to increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects, including increased activity in the prefrontal cortex, improved working memory, and enhanced cognitive flexibility. It has also been shown to improve mood and reduce fatigue, as well as increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages for use in laboratory experiments, including its ability to improve cognitive function and wakefulness, as well as its relatively low toxicity and lack of significant side effects. However, its effects can be variable and may depend on factors such as dosage, timing, and individual differences in metabolism and response.
Future Directions
There are several potential future directions for research on 3-(4-isopropylphenyl)-N-methylpropanamide, including:
1. Investigating its use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and post-traumatic stress disorder (PTSD).
2. Exploring its potential as a cognitive enhancer in healthy individuals, particularly in the context of work or academic performance.
3. Investigating its effects on long-term cognitive function and brain health, as well as its potential for neuroprotective effects.
4. Developing new and more effective formulations of 3-(4-isopropylphenyl)-N-methylpropanamide, such as sustained-release or transdermal patches.
5. Investigating its potential for use in combination with other drugs or therapies, such as cognitive-behavioral therapy or psychotherapy.
Overall, 3-(4-isopropylphenyl)-N-methylpropanamide is a promising compound that has shown significant potential for improving cognitive function, wakefulness, and alertness. Further research is needed to fully understand its mechanism of action, as well as its potential for use in the treatment of a variety of neurological and psychiatric disorders.
Scientific Research Applications
Modafinil has been the subject of numerous scientific studies and clinical trials, which have shown its efficacy in improving cognitive function, wakefulness, and alertness. It has also been investigated for its potential use in the treatment of a variety of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and schizophrenia.
properties
IUPAC Name |
N-methyl-3-(4-propan-2-ylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)12-7-4-11(5-8-12)6-9-13(15)14-3/h4-5,7-8,10H,6,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIWUSWYMMIEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.